4-(7-Phenylheptanoylamino)octanoic acid
Description
4-(7-Phenylheptanoylamino)octanoic acid is a synthetic fatty acid derivative characterized by an octanoic acid backbone substituted at the 4-position with a 7-phenylheptanoylamino group.
The phenylheptanoyl group likely contributes to membrane permeability and target specificity, while the free carboxylic acid moiety (as seen in HZ52) is critical for bioactivity, as esterification of this group abolishes activity . Such compounds are often explored as enzyme inhibitors, particularly in pathways involving arachidonic acid (AA) metabolism.
Properties
Molecular Formula |
C21H33NO3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-(7-phenylheptanoylamino)octanoic acid |
InChI |
InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
ANTPELWBOPVWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(i) HZ52 (2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid)
- Structure: Shares an octanoic acid backbone but incorporates a biphenyl-thiopyrimidine group instead of a phenylheptanoylamino substituent.
- Mechanism: Direct 5-lipoxygenase (5-LO) inhibitor with reversible, non-redox-dependent activity. Inhibits leukotriene B4 (LTB4) synthesis (IC50 = 0.7 µM in cells) and shows efficacy in vivo (1.5 mg/kg in rat pleurisy) .
- Key Features :
(ii) Zileuton
- Structure : A benzothiophene derivative lacking a long fatty acid chain.
- Mechanism : Iron ligand-type 5-LO inhibitor with redox-dependent activity.
- Comparison: HZ52 outperforms zileuton in murine PAF-induced shock models (10 mg/kg survival vs. HZ52’s octanoic acid chain improves membrane interaction, while zileuton’s smaller structure limits tissue penetration .
(iii) BWA4C
- Structure : Hydroxamic acid derivative with a shorter carbon chain.
- Mechanism : Iron-chelating 5-LO inhibitor.
- Comparison :
Pharmacological and Biochemical Profiles
*Inferred from structural analogs.
Mechanistic Divergence
- Substrate Competition: HZ52’s inhibition is attenuated at high AA concentrations (>7.5 µM), suggesting partial substrate competition . In contrast, 4-(7-Phenylheptanoylamino)octanoic acid’s phenyl group may enhance hydrophobic binding without direct AA competition.
- The octanoic acid chain in both HZ52 and 4-(7-Phenylheptanoylamino)octanoic acid likely facilitates membrane association.
- Oxidative Stress Resistance: HZ52 maintains activity under oxidative conditions, unlike zileuton . This trait may extend to other octanoic acid derivatives with stable amide linkages.
Clinical and Preclinical Relevance
Preparation Methods
Synthesis via Carbodiimide-Mediated Amide Bond Formation
-
- Octanoic acid derivatives or octanoic acid itself
- 7-Phenylheptanoyl chloride or activated phenylheptanoic acid
- Amino component, typically an amino acid or amine derivative
-
- Use of carbodiimide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
- Catalysts like N-Hydroxysuccinimide (NHS) or HOBt to improve coupling efficiency
- Solvent: Dichloromethane (DCM) , Dimethylformamide (DMF) , or Tetrahydrofuran (THF)
- Reaction temperature: Room temperature to 50°C
- Reaction time: 4–12 hours
- Dissolve octanoic acid derivative and phenylheptanoyl chloride in anhydrous DCM.
- Add coupling reagent (DCC or EDC) and NHS/HOBt.
- Stir under inert atmosphere (nitrogen) at room temperature.
- Introduce the amino component (e.g., amino acid methyl ester).
- Continue stirring until completion, monitored by TLC or HPLC.
- Filter off precipitated dicyclohexylurea (if DCC used).
- Purify via column chromatography or recrystallization.
- High coupling efficiency
- Mild reaction conditions
- Suitable for large-scale synthesis
Direct Amidation Using Acid Chlorides
- Convert octanoic acid to its acid chloride derivative using Thionyl chloride (SOCl₂) or Oxalyl chloride .
- React the acid chloride with the amino component under controlled conditions.
- React octanoic acid with SOCl₂ in anhydrous conditions to form octanoyl chloride.
- Remove excess SOCl₂ under reduced pressure.
- Dissolve octanoyl chloride in dry solvent (e.g., DCM).
- Add the amino component slowly at low temperature (0°C).
- Stir and allow the reaction to proceed at room temperature.
- Quench with water, extract, and purify.
- Rapid reaction
- High yield of amide
Catalytic Hydrogenation and Reductive Amination (Less Common)
While less typical for this compound, some routes involve reduction of precursors followed by amidation, especially when starting from aromatic or complex intermediates.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 65–85°C | Facilitates efficient amidation without decomposition |
| Reaction Time | 4–12 hours | Ensures complete conversion |
| Molar Ratios | Amino component: 1; Acid: 1–1.5 | Excess acid or amine can improve yield |
| Catalysts | AlCl₃ (for Friedel-Crafts acylation if aromatic substitution involved) | Used in specific aromatic acylations |
Purification and Characterization
- Extraction: Organic solvent extraction (e.g., xylene, ethyl acetate)
- Purification: Column chromatography, recrystallization
- Characterization: NMR, IR, MS, and GC-MS to confirm structure and purity
Data Table: Summary of Preparation Parameters
| Method | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Carbodiimide coupling | Octanoic acid, phenylheptanoyl chloride, amine | DMF/DCM | HOBt/NHS | 25–50°C | 4–12h | 70–85 | Widely used for high yield |
| Acid chloride route | Octanoic acid, SOCl₂ | DCM | None | 0–25°C | 2–6h | 75–90 | Fast, high-yield |
| Friedel-Crafts acylation | Oleic acid, benzene, AlCl₃ | Benzene | AlCl₃ | 45–85°C | 4–12h | 65–80 | Requires careful workup |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(7-Phenylheptanoylamino)octanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 7-phenylheptanoic acid (CAS 40228-90-8) with an octanoic acid derivative containing an amino group. Optimization includes:
- Precursor Activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of 7-phenylheptanoic acid.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and minimize side reactions.
- Stoichiometric Ratios : Maintain a 1:1 molar ratio to avoid excess unreacted precursors.
- Purification : Employ column chromatography or recrystallization to isolate the product, confirmed via HPLC (≥95% purity) .
Q. How can researchers validate the structural integrity of 4-(7-Phenylheptanoylamino)octanoic acid?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions (e.g., phenyl group at position 7) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]: 395.5344) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm amide bond formation .
Q. What safety protocols are critical when handling 4-(7-Phenylheptanoylamino)octanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of 4-(7-Phenylheptanoylamino)octanoic acid with cellular targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs or enzymes). Focus on the phenylheptanoyl moiety for hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses .
- SAR Studies : Modify the octanoic acid chain length or phenyl substitution to optimize potency. Compare IC values in vitro .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data for this compound?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Measure solubility via UV-Vis spectroscopy .
- Bioavailability Assays : Conduct parallel artificial membrane permeability assays (PAMPA) to correlate in vitro permeability with in vivo absorption .
- Data Normalization : Control variables (pH, temperature) across studies to isolate conflicting factors. Use ANOVA for statistical validation .
Q. How does the stereochemistry of 4-(7-Phenylheptanoylamino)octanoic acid influence its pharmacological activity?
- Methodological Answer :
- Enantiomeric Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate R/S isomers. Confirm purity with circular dichroism (CD) spectroscopy .
- In Vitro Testing : Compare isomer activity in cell-based assays (e.g., inhibition of COX-2 or TNF-α). Report EC values with 95% confidence intervals .
- Crystallography : Solve X-ray structures of isomer-protein complexes to identify stereospecific binding pockets .
Q. What methodologies are recommended for analyzing degradation products under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS/MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf life .
- Toxicological Profiling : Screen degradation products in zebrafish embryos or HepG2 cells for acute toxicity (LC) .
Key Challenges & Future Directions
- Synthetic Scalability : Optimize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction time and waste .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm mechanistic pathways in disease-relevant cells .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
